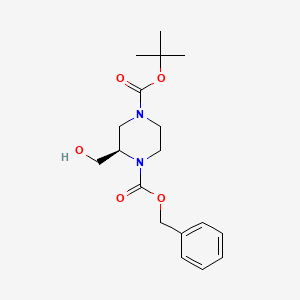
(R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, 97%
Vue d'ensemble
Description
(R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, 97% is a useful research compound. Its molecular formula is C18H26N2O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, 97% is 350.18417193 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, 97% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The title ester, a compound related to (R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, exhibits a distorted half-chair configuration in its molecular structure. It forms hydrogen bonds between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group, highlighting its potential for specific intermolecular interactions (Kolter, Rübsam, Giannis, & Nieger, 1996).
Anti-Malarial Activity
Derivatives of piperazine, including those structurally related to (R)-2-Hydroxymethyl-piperazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester, have shown anti-malarial activity. The molecular conformation and specific substituents such as OH, the benzyl group, and methylene substituents at the piperazinyl nitrogens are crucial for generating this activity. The study suggests that these compounds' interaction with biological targets could be influenced by their specific molecular conformations and intermolecular hydrogen bonding (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).
Antibacterial Activity
Research on 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their analogs, involving piperazine, indicates potential antibacterial properties. The specific substituents on the piperazine ring and their interactions with bacterial targets may play a role in their effectiveness. This highlights the compound's potential application in developing new antibacterial agents (Sheu, Chen, Fang, Wang, Tzeng, & Peng, 1998).
Chemical Stabilization
Piperazine derivatives, including those related to the compound of interest, have been evaluated for their use in chemical stabilization, particularly in the context of fuel stabilization. The study demonstrates the potential of these compounds to interact with other chemicals, suggesting their utility in enhancing the stability of chemical mixtures (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).
Propriétés
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOMZOGOKYFHD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650654 | |
| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
930782-89-1 | |
| Record name | 1-Benzyl 4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)
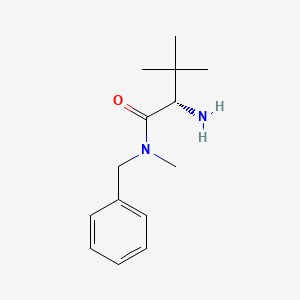

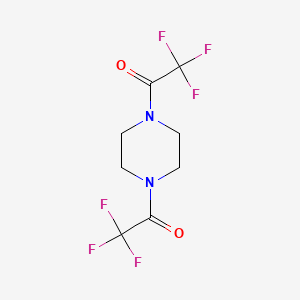
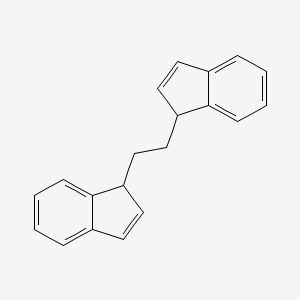
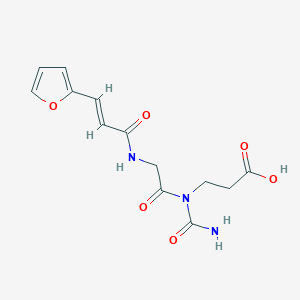

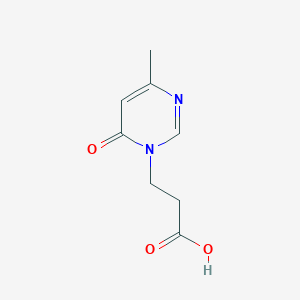

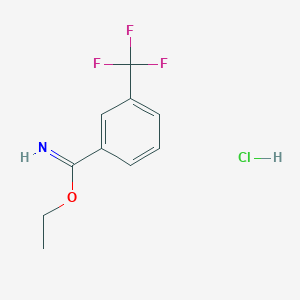

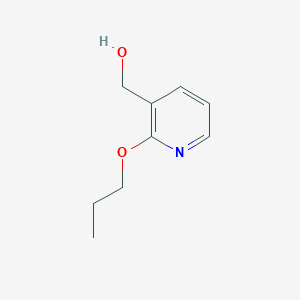
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)